Lucitanib is a small-molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of cell-surface proteins involved in various cellular processes, including cell proliferation, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [].
Lucitanib functions by blocking the activity of FGFRs, thereby hindering the signals that promote cancer cell growth and division. Additionally, it disrupts the formation of new blood vessels that tumors require for their growth and spread (angiogenesis) []. This dual action makes Lucitanib a potential therapeutic strategy for various cancers.
Preclinical studies using cell lines and animal models have shown promising results for Lucitanib in inhibiting tumor growth in different cancer types []. These studies also aim to identify biomarkers that can predict which patients might respond best to Lucitanib therapy. Biomarkers are biological molecules that can indicate the presence or severity of a disease or a patient's response to treatment [].
Lucitanib is a synthetic organic compound classified as a multi-target inhibitor, specifically designed to inhibit receptor tyrosine kinases. Its primary targets include fibroblast growth factor receptors 1-3, vascular endothelial growth factor receptors 1-3, and platelet-derived growth factor receptors α and β. The compound is known for its potential anti-angiogenic and anti-tumorigenic properties, making it a candidate for cancer therapy, particularly in cases of solid tumors such as breast cancer and nasopharyngeal carcinoma .
The IUPAC name for Lucitanib is 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide, and its CAS Registry Number is 1058137-23-7 .
Lucitanib acts as a dual inhibitor, targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) []. These receptor tyrosine kinases play a crucial role in angiogenesis (formation of new blood vessels) and tumor cell proliferation []. By blocking these receptors, Lucitanib disrupts the signaling pathways that promote tumor growth and spread [].
Studies suggest that Lucitanib inhibits VEGFR-1, -2, -3, and FGFR-1, -2 kinases with high potency, potentially leading to:
Further research is ongoing to fully elucidate the specific mechanisms by which Lucitanib exerts its anti-tumor effects.
Lucitanib's mechanism of action involves the inhibition of various receptor tyrosine kinases, which play critical roles in cellular signaling pathways related to cell proliferation, survival, and angiogenesis. Specifically, the inhibition of fibroblast growth factor receptors can disrupt tumor growth and metastasis by blocking the pathways that promote angiogenesis. The compound has been shown to interact with multiple signaling pathways, leading to apoptosis in cancer cells .
The synthesis of Lucitanib involves several steps that typically include the formation of the quinoline core followed by the introduction of functional groups to achieve the desired pharmacological properties. While specific synthetic routes are proprietary or not fully disclosed in literature, general methods may involve condensation reactions, followed by selective modifications to introduce the naphthalene and methoxy groups necessary for its activity .
Lucitanib is primarily investigated for its applications in oncology. It is being studied for the treatment of various cancers including:
The compound is often used in clinical trials as a monotherapy or in combination with other agents to enhance therapeutic efficacy while managing side effects .
Interaction studies have shown that Lucitanib can lead to significant adverse effects such as hypertension, proteinuria, and hypothyroidism. These interactions are primarily due to its mechanism of action on multiple receptor tyrosine kinases which are involved in vascular regulation and metabolic processes . Pharmacokinetic studies have also assessed its absorption, distribution, metabolism, and excretion characteristics to optimize dosing regimens .
Lucitanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Receptors | Unique Features |
---|---|---|
Pazopanib | VEGFR1-3, PDGFRα/β | Primarily used for renal cell carcinoma; oral administration. |
Axitinib | VEGFR1-3 | Strongly selective for vascular endothelial growth factor receptors; used for renal cancer. |
Regorafenib | VEGFR1-3, PDGFRα/β | Multi-targeted; used for colorectal cancer; oral formulation. |
Erlotinib | Epidermal growth factor receptor | Specific to epidermal growth factor signaling; used in lung cancer. |
Lucitanib's unique profile lies in its multi-target approach focusing on fibroblast growth factor receptors alongside vascular endothelial growth factor receptors. This dual targeting may provide enhanced therapeutic benefits for tumors that rely on both pathways for growth and survival .
Lucitanib, chemically designated as 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide, is a synthetic small molecule classified as a naphthalenecarboxamide derivative. Its structure integrates a quinoline core linked to a naphthamide moiety via an ether bond, with a cyclopropane-containing side chain (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate substituents: a methoxy group at position 6 of the quinoline ring, a 1-aminocyclopropylmethoxy group at position 7, and a methylcarboxamide group on the naphthalene system.
The compound is also known by its developmental codes E-3810 and AL-3810, and it has been assigned CAS registry number 1058137-23-7. Its molecular formula, C₂₆H₂₅N₃O₄, corresponds to a molecular weight of 443.5 g/mol.
Lucitanib exhibits moderate lipophilicity, with a predicted logP value of 3.24 (ALOGPS) and experimental solubility of 0.00128 mg/mL in water. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 443.5 g/mol | |
Water Solubility | 0.00128 mg/mL | |
logP | 3.24 (ALOGPS), 2.97 (ChemAxon) | |
pKa (Strongest Acidic) | 15.34 | |
pKa (Strongest Basic) | 9.39 |
The InChIKey (CUDVHEFYRIWYQD-UHFFFAOYSA-N) and SMILES (CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC) further define its stereochemical identity.
Lucitanib is synthesized via a multi-step process involving:
A notable derivative is deuterated Lucitanib, where hydrogen atoms in the cyclopropane ring are replaced with deuterium to enhance metabolic stability. This modification improves pharmacokinetic profiles without altering target affinity.
Lucitanib’s dual inhibition of vascular endothelial growth factor receptors (VEGFR1–3) and fibroblast growth factor receptors (FGFR1–2) stems from strategic structural features (Table 1):
Structural Feature | Role in Activity |
---|---|
Quinoline Core | Binds ATP pocket of VEGFR/FGFR |
Methoxy Group (C6) | Enhances hydrophobic interactions |
Aminocyclopropylmethoxy (C7) | Optimizes solubility and FGFR1 binding |
Naphthamide Group | Stabilizes interactions with PDGFRα/β |
Modifications to the cyclopropane moiety (e.g., deuterium substitution) or naphthamide chain alter potency and selectivity. For example, removing the cyclopropane group reduces FGFR1 inhibition by >50%.
This analysis underscores Lucitanib’s rationally designed architecture, balancing lipophilicity and target engagement. Future research may explore additional derivatives to fine-tune kinase selectivity and pharmacokinetic properties.
Figure 1. Lucitanib’s chemical structure highlighting key functional groups.
Table 1. Critical structural elements and their contributions to biological activity.
Lucitanib possesses the molecular formula C₂₆H₂₅N₃O₄ with a molecular weight of 443.5 g/mol [1] [2]. The compound is officially designated by the CAS number 1058137-23-7 [1] [2]. The exact mass of lucitanib is 443.18450629 Da, with an identical monoisotopic mass of 443.18450629 Da [1] [3]. These properties classify lucitanib as a moderately sized organic molecule that falls within the typical range for orally bioavailable pharmaceutical compounds.
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₅N₃O₄ [1] |
Molecular Weight (g/mol) | 443.5 [1] |
CAS Number | 1058137-23-7 [1] |
Exact Mass (Da) | 443.18450629 [1] |
Monoisotopic Mass (Da) | 443.18450629 [1] |
The molecular architecture of lucitanib consists of a naphthalenecarboxamide core structure obtained through formal condensation of the carboxy group of a substituted quinolineoxy-naphthoic acid with methylamine [1] [2]. The compound's International Union of Pure and Applied Chemistry nomenclature is 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide [1] [3].
The structural framework encompasses several key functional groups that contribute to its biological activity. The quinoline nucleus serves as a central heterocyclic component, bearing substituents at positions 4, 6, and 7 [4]. The position 4 of the quinoline ring is connected through an ether linkage to a naphthalene system, which itself bears a methylcarboxamide group [1]. The position 6 of the quinoline ring contains a methoxy group, while position 7 features a distinctive (1-aminocyclopropyl)methoxy substituent [1] [2].
This complex molecular architecture includes several important structural features:
The compound belongs to the chemical class of naphthalenecarboxamides, which are characterized by a naphthalene moiety bearing carboxylic acid amide groups [5]. Additionally, lucitanib is classified as a member of quinolines, aromatic ethers, cyclopropanes, and primary amino compounds [1].
Lucitanib demonstrates distinct solubility characteristics that are critical for its pharmaceutical formulation and biological activity. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 12 mg/mL (25.0 mM) [6]. In ethanol, lucitanib shows moderate solubility at 3 mg/mL (6.25 mM) [6]. However, the compound is essentially insoluble in water, with predicted aqueous solubility of only 0.00128 mg/mL [3] [6].
Solvent | Solubility |
---|---|
DMSO | 12 mg/mL (25.0 mM) [6] |
Ethanol | 3 mg/mL (6.25 mM) [6] |
Water | Insoluble [6] |
Predicted Water Solubility | 0.00128 mg/mL [3] |
The physicochemical properties of lucitanib reveal important characteristics for drug development. The compound has an XLogP3-AA value of 3.6, indicating moderate lipophilicity [1] [3]. The topological polar surface area is 95.7 Ų, which falls within the acceptable range for oral bioavailability [1]. Lucitanib contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, with 7 rotatable bonds providing conformational flexibility [1]. The molecular complexity score of 686 reflects the sophisticated three-dimensional structure of this multi-ring system [1].
Property | Value |
---|---|
XLogP3-AA | 3.6 [1] |
Topological Polar Surface Area | 95.7 Ų [1] |
Hydrogen Bond Donor Count | 2 [1] |
Hydrogen Bond Acceptor Count | 6 [1] |
Rotatable Bond Count | 7 [1] |
Heavy Atom Count | 33 [1] |
Complexity | 686 [1] |
For pharmaceutical storage and handling, lucitanib requires specific conditions to maintain chemical stability. The compound should be stored as a powder at -20°C for long-term storage up to 3 years, or at 4°C for shorter periods up to 2 years [7]. When dissolved in solvents, the compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year [7]. The compound can be shipped at room temperature for periods less than 2 weeks without significant degradation [7].
The synthesis of lucitanib involves sophisticated organic chemistry techniques centered around the construction of the quinoline-naphthalene framework. While detailed synthetic protocols are proprietary, the general approach involves the preparation of key intermediates followed by coupling reactions to assemble the final molecular structure [4].
The synthetic strategy typically employs quinoline-based intermediates, which can be prepared through established methods such as the Friedländer synthesis, Pfitzinger reaction, or other classical quinoline synthesis protocols [8]. The naphthalenecarboxamide portion requires separate preparation and subsequent coupling through ether linkage formation [1] [4].
A critical aspect of lucitanib synthesis involves the introduction of the distinctive (1-aminocyclopropyl)methoxy substituent at position 7 of the quinoline ring [4]. Research has demonstrated that this position is optimal for solid support attachment during chemical proteomics studies, suggesting that modifications at this site can be accomplished while maintaining biological activity [4]. The synthetic approach involves selective functionalization to introduce the cyclopropyl amino group while preserving the integrity of the quinoline and naphthalene ring systems.
Manufacturing considerations for lucitanib include the management of multiple synthetic steps, purification challenges associated with the complex molecular structure, and quality control measures to ensure consistent production of the active pharmaceutical ingredient. The compound's limited water solubility necessitates specialized formulation approaches for pharmaceutical development, including the use of appropriate excipients and delivery systems to enhance bioavailability [3] [6].
The synthetic pathway must accommodate the introduction of multiple functional groups while maintaining regioselectivity and avoiding unwanted side reactions. The presence of multiple aromatic rings, ether linkages, and the cyclopropyl amino group requires careful consideration of reaction conditions and protecting group strategies during the synthetic sequence.
Lucitanib functions as a multi-target tyrosine kinase inhibitor that selectively binds to the adenosine triphosphate binding sites of vascular endothelial growth factor receptors types 1 to 3, fibroblast growth factor receptors types 1 to 3, and platelet-derived growth factor receptors alpha and beta [1] [2]. This compound demonstrates potent inhibitory activity against these primary molecular targets in the nanomolar range, with inhibition constants less than 100 nanomolar for all primary targets [1].
Lucitanib exhibits high-affinity binding to vascular endothelial growth factor receptor 1 with an inhibition concentration of 7 nanomolar, vascular endothelial growth factor receptor 2 with an inhibition concentration of 25 nanomolar, and vascular endothelial growth factor receptor 3 with an inhibition concentration of 10 nanomolar [3]. The compound functions as an adenosine triphosphate-competitive inhibitor, binding to the conserved adenosine triphosphate binding pocket located in the hinge region of each receptor [4].
The inhibition mechanism involves competitive binding to the adenosine triphosphate binding site, preventing the phosphorylation of tyrosine residues essential for receptor activation [5]. Upon binding, lucitanib blocks the dimerization and auto-phosphorylation of vascular endothelial growth factor receptors, thereby preventing the initiation of downstream signaling cascades that promote angiogenesis and vascular permeability [5]. The compound demonstrates selectivity for vascular endothelial growth factor receptor 2, which is the primary mediator of angiogenic signaling, making it particularly effective in inhibiting tumor-induced angiogenesis [5].
Lucitanib demonstrates potent inhibitory activity against fibroblast growth factor receptor 1 with an inhibition concentration of 17.5 nanomolar, fibroblast growth factor receptor 2 with an inhibition concentration of 82.5 nanomolar, and fibroblast growth factor receptor 3 with an inhibition concentration of 237.5 nanomolar [3]. The compound binds to the adenosine triphosphate binding site of these receptors, preventing the phosphorylation of critical tyrosine residues including tyrosine 463, tyrosine 583, tyrosine 585, tyrosine 653, tyrosine 654, tyrosine 730, and tyrosine 766 in fibroblast growth factor receptor 1 [4].
The inhibition mechanism involves competitive displacement of adenosine triphosphate from the binding pocket, which prevents the trans-phosphorylation of dimerized kinase domains necessary for receptor activation [4]. Lucitanib binding prevents the formation of the active receptor conformation, thereby blocking the recruitment of downstream signaling proteins such as fibroblast growth factor receptor substrate 2 and the subsequent activation of proliferative pathways [4].
Lucitanib exhibits moderate inhibitory activity against platelet-derived growth factor receptor alpha with an inhibition concentration of 35 nanomolar and platelet-derived growth factor receptor beta with an inhibition concentration of 169 nanomolar [3]. The compound demonstrates greater selectivity for platelet-derived growth factor receptor alpha compared to the beta isoform, representing a 4.8-fold difference in binding affinity [3].
The inhibition mechanism involves competitive binding to the adenosine triphosphate binding site of both receptor isoforms, preventing the phosphorylation of tyrosine residues necessary for receptor activation and downstream signaling [3]. This dual inhibition contributes to the compound's anti-angiogenic and anti-proliferative effects, as platelet-derived growth factor receptors play crucial roles in pericyte recruitment and vascular stabilization [3].
Lucitanib exhibits rapid binding kinetics to its primary molecular targets, with biochemical assays demonstrating inhibition constants less than 100 nanomolar for vascular endothelial growth factor receptors 1-3, platelet-derived growth factor receptors α/β, and fibroblast growth factor receptors 1-3 [1]. The compound demonstrates selectivity for its primary targets, with only 5.1 percent of 376 tested kinases showing greater than 35 percent inhibition at 500 nanomolar concentration [6].
Binding affinity studies reveal that lucitanib maintains high potency against amplified or mutated fibroblast growth factor receptor cell lines, with inhibition concentration values ranging from 0.045 to 3.16 micromolar in cellular assays [1]. The compound demonstrates preferential sensitivity in fibroblast growth factor receptor 1 amplified lung cancer cell lines and fibroblast growth factor receptor 2 amplified or mutated cell lines compared to wild-type receptor expressing cells [1].
Pharmacokinetic studies demonstrate that lucitanib achieves plasma concentrations in the micromolar to sub-micromolar range, with a half-life of 31-40 hours suitable for once-daily administration [7]. The compound exhibits high between-subject pharmacokinetic variability, with body weight explaining 9.5 percent of the variance in clearance and 11 percent of the variance in central volume of distribution [7].
Lucitanib modulates multiple intracellular signaling pathways through its inhibition of receptor tyrosine kinases. The compound demonstrates potent inhibition of vascular endothelial growth factor and basic fibroblast growth factor-stimulated human umbilical vein endothelial cell proliferation with inhibition concentrations of 40 nanomolar and 50 nanomolar, respectively [3]. This inhibition results from the blockade of downstream signaling cascades including the phosphatidylinositol 3-kinase/protein kinase B pathway, mitogen-activated protein kinase pathway, and phospholipase C-gamma/protein kinase C pathway [4].
In fibroblast growth factor receptor-dependent cells, lucitanib treatment results in decreased phosphorylation of fibroblast growth factor receptor substrate 2 and extracellular signal-regulated kinase within 2 hours of treatment at concentrations of 100 nanomolar or greater [1]. The compound induces cell cycle arrest in the G1 phase in fibroblast growth factor receptor 1 amplified cells and late S-G2/M phase blockade in non-amplified cells, demonstrating pathway-specific effects [1].
Lucitanib treatment modulates gene expression in pathways associated with immune activity, with upregulation of immune-related gene signatures observed in tumor models [8]. The compound increases the abundance of CD3+, CD8+, and CD4+ T cells while decreasing dendritic cells and monocyte-derived suppressor cells in mouse spleens, indicating immunomodulatory effects beyond its direct anti-angiogenic activity [8].
Lucitanib demonstrates distinct selectivity profiles compared to other fibroblast growth factor receptor inhibitors. While selective fibroblast growth factor receptor inhibitors such as AZD4547 and TAS-120 show superior potency against fibroblast growth factor receptor family members with inhibition concentrations in the 1-4 nanomolar range, lucitanib provides dual inhibition of both vascular endothelial growth factor and fibroblast growth factor receptor families [9].
Comparative analysis with ODM-203, another dual vascular endothelial growth factor receptor/fibroblast growth factor receptor inhibitor, reveals that lucitanib exhibits approximately 3-fold lower potency against fibroblast growth factor receptor 2 and 40-fold lower potency against fibroblast growth factor receptor 3, while maintaining similar activity against vascular endothelial growth factor receptor 2 [9]. However, lucitanib demonstrates superior selectivity over off-target kinases, with fewer non-specific interactions observed in kinase selectivity panels [9].
In resistance studies, lucitanib shows differential sensitivity to gatekeeper mutations compared to selective inhibitors. The compound exhibits a dramatic decrease in binding affinity to the fibroblast growth factor receptor 1 V561M gatekeeper mutation, with over 150-fold greater loss of affinity compared to AZD4547 [10]. This differential resistance profile highlights the importance of inhibitor flexibility in maintaining potency against mutant receptors [10].
Target | IC50 (nM) | Selectivity | Receptor Type |
---|---|---|---|
VEGFR1 | 7 | Primary | VEGFR |
VEGFR2 | 25 | Primary | VEGFR |
VEGFR3 | 10 | Primary | VEGFR |
FGFR1 | 17.5 | Primary | FGFR |
FGFR2 | 82.5 | Primary | FGFR |
FGFR3 | 237.5 | Primary | FGFR |
PDGFR-α | 35 | Secondary | PDGFR |
PDGFR-β | 169 | Secondary | PDGFR |
Cell Line | Cell Type | IC50 (μM) | Mechanism |
---|---|---|---|
H1581 | NSCLC (FGFR1 amp) | 0.045 | FGFR1 inhibition |
SNU16 | Gastric (FGFR2 amp) | 0.140 | FGFR2 inhibition |
RT4 | Bladder (FGFR3 mut) | 0.192 | FGFR3 inhibition |
HUVEC (VEGF) | Endothelial | 0.040 | VEGFR inhibition |
HUVEC (bFGF) | Endothelial | 0.050 | VEGFR inhibition |